

1-(diethylamino)propan-2-one CAS number 1620-14-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Diethylamino)acetone

Cat. No.: B156032

[Get Quote](#)

An In-Depth Technical Guide to 1-(diethylamino)propan-2-one (CAS 1620-14-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(diethylamino)propan-2-one, also known as diethylaminoacetone. Intended for an audience of researchers, chemists, and drug development professionals, this document synthesizes critical data regarding its chemical properties, synthesis, analytical characterization, and safe handling. The structure is designed to logically progress from foundational knowledge to practical application, emphasizing the rationale behind procedural steps to ensure scientific integrity and reproducibility.

Compound Identity and Physicochemical Properties

1-(diethylamino)propan-2-one is a functionalized aminoketone. The presence of both a tertiary amine and a ketone moiety within a short alkyl chain makes it a versatile building block in organic synthesis. Its identity is unequivocally established by its CAS (Chemical Abstracts Service) Registry Number: 1620-14-0.[\[1\]](#)[\[2\]](#)

Chemical Structure and Nomenclature

The structure consists of a propane backbone with a ketone at the 2-position and a diethylamino group at the 1-position.

Caption: Chemical structure of 1-(diethylamino)propan-2-one.

- Systematic Name: 1-(diethylamino)propan-2-one
- Common Synonyms: **(Diethylamino)acetone**, N,N-Diethylaminoacetone[1][3]
- Molecular Formula: C₇H₁₅NO[1]
- Molecular Weight: 129.20 g/mol [1][2]

Physicochemical Data

The physical properties of this compound are essential for its handling, purification, and use in reactions. It exists as a liquid at room temperature.[1]

Property	Value	Source(s)
Physical Form	Liquid	[1]
Boiling Point	64 °C at 16 mmHg	[2][3]
Density	0.832 g/mL at 25 °C	[2][3]
Refractive Index (n _{20/D})	1.425	[2][3]
Flash Point	38 °C (100.4 °F) - closed cup	
InChI Key	GDXMMBDEMOUTNS- UHFFFAOYSA-N	[1]
SMILES	CCN(CC)CC(C)=O	

Synthesis and Purification

The synthesis of α -aminoketones like 1-(diethylamino)propan-2-one can be approached through several established organic chemistry pathways. The choice of method often depends on the scale, available starting materials, and desired purity. A common and effective approach is the nucleophilic substitution of an α -haloketone.

Synthetic Workflow: Nucleophilic Substitution

This method involves the reaction of an α -haloketone, such as 1-chloro-2-propanone or 1-bromo-2-propanone, with diethylamine. The diethylamine acts as a nucleophile, displacing the

halide to form the desired product. An excess of diethylamine or the addition of a non-nucleophilic base is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.

Caption: General workflow for the synthesis and purification of 1-(diethylamino)propan-2-one.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic synthesis techniques for similar compounds.[\[4\]](#)

Reagents & Equipment:

- 1-Chloro-2-propanone
- Diethylamine (≥ 2.2 equivalents)
- Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent
- Sodium sulfate (anhydrous) for drying
- Round-bottom flask with magnetic stirrer
- Addition funnel
- Ice bath
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

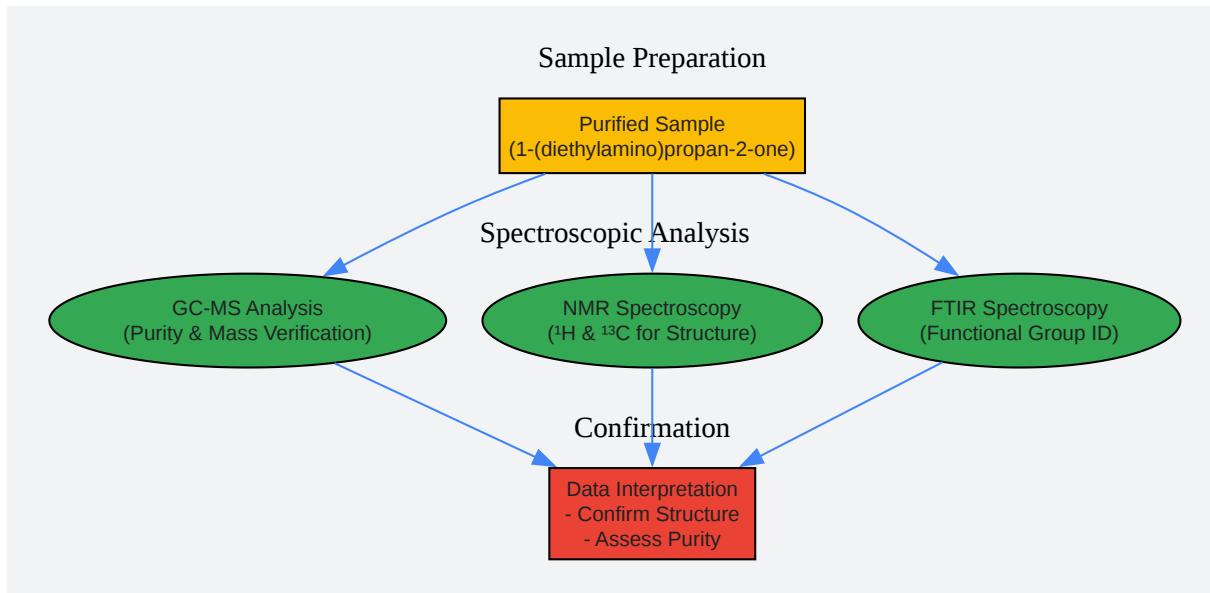
- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve diethylamine (2.2 eq.) in 200 mL of anhydrous THF. Cool the flask in an ice bath to 0 °C.
- Substrate Addition: Dissolve 1-chloro-2-propanone (1.0 eq.) in 50 mL of anhydrous THF and add it to the addition funnel. Add the chloroacetone solution dropwise to the stirred

diethylamine solution over 60 minutes, maintaining the internal temperature below 10 °C.

The causality for slow, cold addition is to control the exothermicity of the reaction and prevent side product formation.

- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion. A precipitate of diethylamine hydrochloride will form.
- **Workup and Extraction:** Filter the reaction mixture to remove the hydrochloride salt. Concentrate the filtrate using a rotary evaporator. Resuspend the resulting oil in 150 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of saturated brine. This removes any remaining acidic byproducts and salts.
- **Drying and Concentration:** Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude oil by vacuum distillation. The fraction boiling at approximately 64 °C/16 mmHg corresponds to the pure 1-(diethylamino)propan-2-one.[\[2\]](#) The use of vacuum distillation is necessary to prevent thermal decomposition at its higher atmospheric boiling point.

Analytical Characterization


Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

While a comprehensive public dataset for this specific molecule is sparse, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
[\[5\]](#)

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Quartet and triplet signals for the ethyl groups (-N-CH₂-CH₃).- A singlet for the methylene protons adjacent to the ketone (-CH₂-C=O).- A singlet for the methyl protons of the acetyl group (-C(=O)-CH₃).
¹³ C NMR	<ul style="list-style-type: none">- A signal for the carbonyl carbon (C=O) typically in the range of 200-210 ppm.- Signals for the methylene and methyl carbons of the diethylamino group.- A signal for the methylene carbon adjacent to the carbonyl.- A signal for the terminal methyl carbon.
Infrared (IR)	<ul style="list-style-type: none">- A strong, sharp absorption band around 1715-1725 cm⁻¹ corresponding to the C=O (ketone) stretch.- C-H stretching bands just below 3000 cm⁻¹.- C-N stretching absorptions in the fingerprint region.
Mass Spec. (MS)	<ul style="list-style-type: none">- A molecular ion peak (M⁺) at m/z = 129.- A prominent fragment from alpha-cleavage adjacent to the nitrogen atom at m/z = 86, corresponding to [CH₂=N(CH₂CH₃)₂]⁺.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Applications in Research and Development

Aminoketones are valuable intermediates in pharmaceutical and chemical synthesis. While specific, large-scale applications for 1-(diethylamino)propan-2-one are not widely documented in public literature, its structure suggests several potential uses.

- **Pharmaceutical Scaffolding:** It can serve as a precursor for the synthesis of more complex molecules, including potential drug candidates. The ketone can be reduced to a secondary alcohol, creating a chiral center and forming a 1,2-aminoalcohol, a common motif in bioactive compounds.^[6] For instance, the related compound 1-dimethylamino-2-propanol is a component of Inosine pranobex and is used in various syntheses.^[7]
- **Mannich Reaction Precursor:** As a product of a Mannich-type reaction, it can also be used in retro-Mannich or other transformations.

- Ligand Synthesis: The tertiary amine functionality allows it to act as a ligand for metal catalysts, potentially finding use in catalysis research.

Safety, Handling, and Toxicology

Proper handling of 1-(diethylamino)propan-2-one is critical due to its hazardous properties. The information is primarily derived from supplier safety data sheets (SDS) for the compound and its close structural analogs.

Hazard Classification

- Flammability: Flammable liquid and vapor (Hazard Class 3). It has a flash point of 38 °C. Keep away from heat, sparks, and open flames.[\[8\]](#)
- Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.

The GHS hazard statements for this compound are H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Recommended Handling and PPE

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels low.[\[8\]](#) Facilities should be equipped with an eyewash station and a safety shower.[\[8\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[\[8\]](#)
 - Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK EN14387).

- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.^[8] Recommended storage temperature is 2-8°C.

First Aid Measures

- Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.^[8]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.^[8]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.^[8]
- Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.^[8]

Conclusion

1-(diethylamino)propan-2-one (CAS 1620-14-0) is a reactive, bifunctional molecule with significant potential as an intermediate in organic synthesis. Its preparation via nucleophilic substitution is straightforward, and its identity can be confirmed using standard analytical techniques. While its direct applications are still emerging, its utility as a building block for creating more complex pharmaceutical and chemical entities is clear. Strict adherence to safety protocols is mandatory when handling this flammable and irritant compound. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

References

- U.S. Department of Energy. (2013). Physical Properties of Chemicals in PAC Revision 27 Listing.
- CymitQuimica. 2-Propanone, 1-(diethylamino)-.
- Chemsoc. 1-(Diethylamino)-2-propanol | CAS#:4402-32-8.
- Sigma-Aldrich. **(Diethylamino)acetone** 96 | 1620-14-0.
- TSS. **(Diethylamino)acetone**.
- PubChem. 2-Propanol, 1-(diethylamino)- | C7H17NO | CID 95387.

- Smolecule. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2.
- Cheméo. Chemical Properties of Diethylaminoacetone (CAS 1620-14-0).
- Mallak Specialties Pvt Ltd. 1-Dimethylamino-2-propanol.
- ChemicalBook. DIETHYLAMINOACETONE | 1620-14-0.
- ECHEMI. 4402-32-8, 1-(Diethylamino)-2-propanol Formula.
- PubChem. (S)-(+)-1-Dimethylamino-2-propanol.
- Sigma-Aldrich. 1-Dimethylamino-2-propanol | 108-16-7.
- Sigma-Aldrich. 1-Dimethylamino-2-propanol | 108-16-7.
- Guidechem.
- Benchchem. 1-Diethylamino-2-propanol | 4402-32-8.
- The Royal Society of Chemistry.
- Wilds, A. L., Nowak, R. M., & McCaleb, K. E. 1-diethylamino-3-butanone. Organic Syntheses Procedure.
- University of Calgary. Sample IR spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Propanone, 1-(diethylamino)- | CymitQuimica [cymitquimica.com]
- 2. TSS [techservesolutions.in]
- 3. DIETHYLAMINOACETONE | 1620-14-0 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]
- 8. 1-(Diethylamino)-2-propanol | CAS#:4402-32-8 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [1-(diethylamino)propan-2-one CAS number 1620-14-0]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b156032#1-diethylamino-propan-2-one-cas-number-1620-14-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com